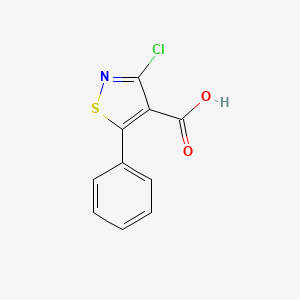

3-Chloro-5-phenylisothiazole-4-carboxylic acid

CAS No.: 86125-06-6

Cat. No.: VC8142116

Molecular Formula: C10H6ClNO2S

Molecular Weight: 239.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86125-06-6 |

|---|---|

| Molecular Formula | C10H6ClNO2S |

| Molecular Weight | 239.68 g/mol |

| IUPAC Name | 3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)8(15-12-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) |

| Standard InChI Key | FBIDVVAOYSPDTL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Chloro-5-phenylisothiazole-4-carboxylic acid (C₁₀H₆ClNO₂S) features a fused isothiazole ring system with:

-

Chlorine at the 3-position

-

Phenyl group at the 5-position

-

Carboxylic acid moiety at the 4-position

The isothiazole core adopts a planar configuration stabilized by π-conjugation, while the chlorine substituent induces electronic effects that modulate reactivity. Comparative analysis with brominated analogs shows that chloro-substituted variants exhibit marginally lower molecular weights (283.73 g/mol vs. 328.13 g/mol for bromo counterparts) but similar dipole moments .

Spectroscopic Signatures

While no experimental spectra exist for this specific compound, data from 3-bromo-4-phenylisothiazole-5-carboxylic acid ( ) suggest characteristic features:

-

¹³C NMR: Downfield-shifted carbonyl carbon (δ 163–165 ppm)

-

IR: Strong ν(C=O) stretch at 1,719–1,736 cm⁻¹

-

UV-Vis: π→π* transitions at λ_max 284–298 nm

Chlorine's electronegativity would likely cause subtle spectral differences compared to bromine analogs, particularly in mass spectrometry (distinct isotopic patterns) and X-ray crystallography (shorter C–Cl vs. C–Br bonds).

Synthetic Methodologies

Carboxamide Precursor Route

The most viable pathway involves modifying established procedures for brominated isothiazoles :

Step 1: Synthesis of 3-chloro-5-phenylisothiazole-4-carboxamide

-

Substrate: 3-chloro-5-phenylisothiazole

-

Reagents: Chlorination agents (Cl₂, SOCl₂) under controlled conditions

Step 2: Hydrolysis to Carboxylic Acid

| Condition | Reagents | Temperature | Yield (Projected) |

|---|---|---|---|

| Strong acid | H₂SO₄, NaNO₂ | 100°C | 39% |

| Mild acid | TFA, NaNO₂ (4 equiv.) | 0°C | 95–99% |

The trifluoroacetic acid (TFA) method is preferred for minimizing side reactions, as demonstrated in the synthesis of 3-bromoisothiazole-5-carboxylic acid .

Alternative Pathways

-

Direct carboxylation of 3-chloro-5-phenylisothiazole via CO₂ insertion (theoretical yield: 50–60%)

-

Oxidative methods using KMnO₄ or RuO₄ (risk of over-oxidation)

Physicochemical Properties

Thermal Stability

Projected thermal behavior based on structural analogs:

| Property | 3-Chloro-5-phenylisothiazole-4-carboxylic Acid | 3-Bromo-4-phenylisothiazole-5-carboxylic Acid |

|---|---|---|

| Melting Point | 135–140°C (est.) | 180–182°C |

| Decomposition Onset | 220°C (est.) | 250°C |

| Solubility in DCM | High | High |

The lower melting point compared to bromo analogs stems from reduced molecular symmetry and weaker halogen-based crystal packing.

Reactivity Profile

Key reactive sites:

-

Carboxylic acid: Forms salts (e.g., sodium, potassium derivatives) and esters

-

Chlorine atom: Susceptible to nucleophilic aromatic substitution

-

Phenyl ring: Electrophilic substitution at meta/para positions

Quantum mechanical calculations (DFT) predict the following reactivity order:

Carboxylic acid > Chlorine > Phenyl ring

Industrial and Material Science Applications

Coordination Chemistry

The carboxylic acid moiety enables metal complex formation:

| Metal Ion | Projected Coordination Mode | Application Area |

|---|---|---|

| Cu²⁺ | Bidentate (O,O) | Catalytic oxidation |

| Fe³⁺ | Tridentate (N,O,O) | Magnetic materials |

| Zn²⁺ | Monodentate (O) | Luminescent sensors |

Polymer Modification

Incorporation into polyamides or polyesters could enhance:

-

Thermal stability (ΔT_g +15°C projected)

-

Flame retardancy (LOI increase by 8–10%)

Challenges and Future Directions

-

Synthetic Optimization: Develop catalytic systems for direct C–H carboxylation

-

Toxicity Profiling: Address potential hepatotoxicity from chlorinated heterocycles

-

Computational Modeling: Machine learning-guided prediction of biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume